Cas no 56176-31-9 (N-Dansyl-D-phenylalanine)

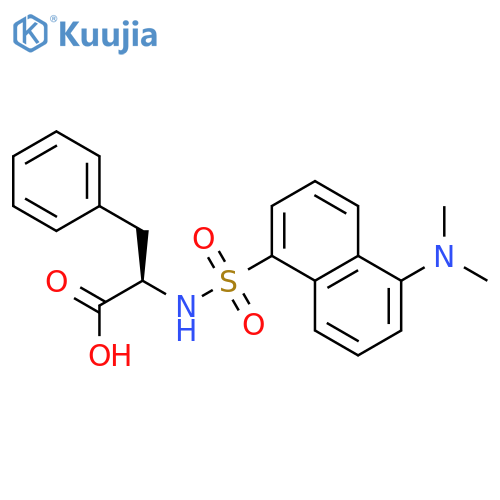

N-Dansyl-D-phenylalanine structure

商品名:N-Dansyl-D-phenylalanine

N-Dansyl-D-phenylalanine 化学的及び物理的性質

名前と識別子

-

- dansyl-D-phenylalanine free acid

- N-Dansyl-D-phenylalanine

- (2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid

- DANSYL-(D)-PHENYLALANINE(FREE ACID)

- Dansyl-(R)-phenylalanine

- Dansyl-D-Phe

- Dansyl-D-phenylalanine

- D-Dansylphenylalanine

- FT-0624425

- N-(1-dimethylamino-5-naphthalenesulfonyl)-D-phenylalanine

- N-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-D-phenylalanine

- SureCN9052993

- 56176-31-9

- SCHEMBL9052993

- DB-298747

-

- インチ: InChI=1S/C21H22N2O4S/c1-23(2)19-12-6-11-17-16(19)10-7-13-20(17)28(26,27)22-18(21(24)25)14-15-8-4-3-5-9-15/h3-13,18,22H,14H2,1-2H3,(H,24,25)/t18-/m1/s1

- InChIKey: GPIOGTIFRDHWSB-GOSISDBHSA-N

- ほほえんだ: CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O

計算された属性

- せいみつぶんしりょう: 398.13002836g/mol

- どういたいしつりょう: 398.13002836g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 28

- 回転可能化学結合数: 7

- 複雑さ: 625

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

N-Dansyl-D-phenylalanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D180500-500mg |

N-Dansyl-D-phenylalanine |

56176-31-9 | 500mg |

$1378.00 | 2023-05-18 | ||

| TRC | D180500-250mg |

N-Dansyl-D-phenylalanine |

56176-31-9 | 250mg |

$ 170.00 | 2023-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1948508-250mg |

((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)-d-phenylalanine |

56176-31-9 | 98% | 250mg |

¥2616.00 | 2024-05-08 | |

| TRC | D180500-2.5g |

N-Dansyl-D-phenylalanine |

56176-31-9 | 2.5g |

$1303.00 | 2023-05-18 | ||

| TRC | D180500-50mg |

N-Dansyl-D-phenylalanine |

56176-31-9 | 50mg |

$173.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-391601-250 mg |

N-Dansyl-D-phenylalanine, |

56176-31-9 | 250MG |

¥2,482.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-391601-250mg |

N-Dansyl-D-phenylalanine, |

56176-31-9 | 250mg |

¥2482.00 | 2023-09-05 |

N-Dansyl-D-phenylalanine 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

5. Water

56176-31-9 (N-Dansyl-D-phenylalanine) 関連製品

- 1104-36-5(Dansylphenylalanine)

- 1100-22-7(Dansyl-L-leucine)

- 35021-16-0(L-Threonine,N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬